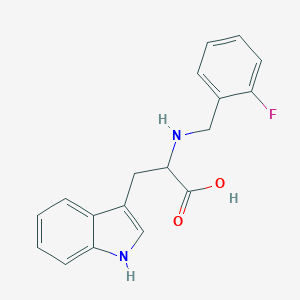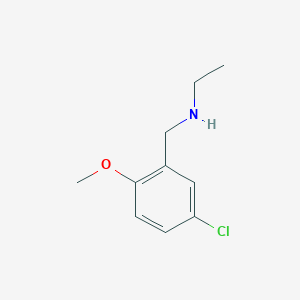
N-(5-chloro-2-methoxybenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H14ClNO. It is a derivative of phenethylamine, characterized by the presence of a chloro group at the 5-position and a methoxy group at the 2-position of the benzyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxybenzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .
科学研究应用
N-(5-chloro-2-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of N-(5-chloro-2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, which is involved in the modulation of neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological and pharmacological effects, including altered perception and mood .
相似化合物的比较
N-(5-chloro-2-methoxybenzyl)ethanamine is structurally similar to other compounds in the phenethylamine family, such as:
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Another hallucinogenic compound with similar receptor affinity.
2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): Shares similar pharmacological properties and receptor interactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
属性
CAS 编号 |
892587-96-1 |
|---|---|
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-(5-chloro-2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI 键 |
WKGGYPRKBLIUKJ-UHFFFAOYSA-N |
SMILES |
CCNCC1=C(C=CC(=C1)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


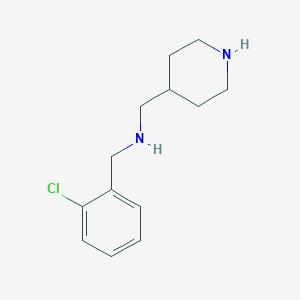
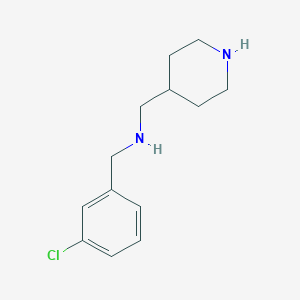
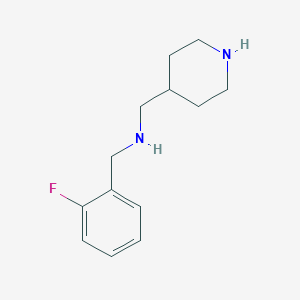
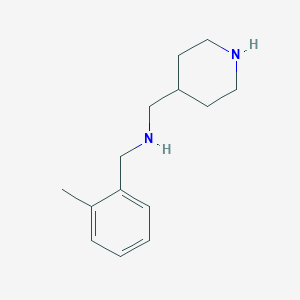


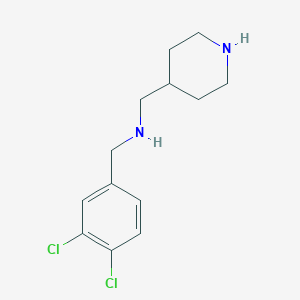
![1-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499809.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499815.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499816.png)
![1-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499817.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499818.png)
![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499819.png)
